molecular formula C15H22N2O2 B6271953 rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis CAS No. 1955497-99-0

rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis

Cat. No. B6271953
CAS RN: 1955497-99-0
M. Wt: 262.3
InChI Key:
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Description

Rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis (also known as 3R,5R-5-phenylpyrrolidin-3-ylcarbamate, cis-t-butyl) is a synthetic compound that is used in various scientific research applications. It is a chiral compound, meaning it has two enantiomers, or mirror image molecules, that differ in their properties. This compound has a variety of uses in the laboratory and is used as a reagent in organic synthesis.

Scientific Research Applications

Rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of organometallic compounds. It is also used in the synthesis of chiral compounds, and in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis is based on the nucleophilic substitution reaction. In this reaction, the reagents phenylpyrrolidine and tert-butyl carbamate react to form a new compound, with the nucleophilic group of the phenylpyrrolidine attacking the electrophilic group of the tert-butyl carbamate. This reaction is catalyzed by a base, such as potassium carbonate, and is typically carried out at room temperature.
Biochemical and Physiological Effects
Rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis has not been studied for its biochemical or physiological effects. As such, there is no data available on the effects of this compound on the body.

Advantages and Limitations for Lab Experiments

The main advantage of using rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used as a reagent in a variety of reactions. The main limitation of this compound is that it is not widely used in biological applications, and as such, there is limited data available on its effects.

Future Directions

The future directions for rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis include further research into its use as a reagent in organic synthesis, as a catalyst in the synthesis of polymers and organometallic compounds, and in the synthesis of chiral compounds and pharmaceuticals. Additionally, further research into the biochemical and physiological effects of this compound is needed. Finally, further research into its use as a ligand in the synthesis of organometallic compounds is also needed, as well as research into its use as a catalyst in the synthesis of other compounds.

Synthesis Methods

The synthesis of rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis involves the reaction of the reagents phenylpyrrolidine and tert-butyl carbamate. This reaction is carried out in a solvent, usually an aqueous solution of an alcohol such as methanol or ethanol. The reaction is catalyzed by a base, such as potassium carbonate, and proceeds through a nucleophilic substitution mechanism. The reaction is typically carried out at room temperature, and the product is isolated by crystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis involves the reaction of tert-butyl carbamate with (3R,5R)-5-phenylpyrrolidine-3-carboxylic acid, followed by the reduction of the resulting intermediate to obtain the desired compound in racemic form.", "Starting Materials": [ "tert-butyl carbamate", "(3R,5R)-5-phenylpyrrolidine-3-carboxylic acid", "reducing agent" ], "Reaction": [ "Step 1: tert-butyl carbamate is reacted with (3R,5R)-5-phenylpyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate.", "Step 2: The intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis in racemic form." ] }

CAS RN

1955497-99-0

Product Name

rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis

Molecular Formula

C15H22N2O2

Molecular Weight

262.3

Purity

0

Origin of Product

United States

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